molecular formula C10H11BrN4O2S2 B3035812 4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338421-55-9

4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

Cat. No.: B3035812
CAS No.: 338421-55-9
M. Wt: 363.3 g/mol
InChI Key: GKJVXHQCXBVZRV-UHFFFAOYSA-N
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Description

4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a complex organic compound with the molecular formula C10H11BrN4O2S2 and a molecular weight of 363.25 g/mol This compound is of interest due to its unique chemical structure, which includes a brominated benzene ring, a triazole ring, and a sulfonamide group

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 4,5-disubstituted-4h-1,2,4-triazole-3-thiols, have been associated with numerous biological properties such as antimicrobial , anti-inflammatory , and antifungal activities. These activities suggest that the compound may interact with various enzymes and proteins involved in these biological processes.

Mode of Action

It’s known that the compound has been successfully synthesized through s-alkylation of 4-(4-bromophenyl)-5-phenyl-4h-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds with target molecules.

Biochemical Pathways

Given the compound’s potential antimicrobial, anti-inflammatory, and antifungal activities , it can be inferred that it may affect pathways related to these biological processes. For instance, it might inhibit the synthesis of essential components of microbial cells or modulate inflammatory signaling pathways.

Result of Action

Given its potential antimicrobial, anti-inflammatory, and antifungal activities , it can be inferred that the compound may lead to the death of microbial cells, reduction of inflammation, or inhibition of fungal growth.

Preparation Methods

The synthesis of 4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide typically involves multiple steps. The reaction conditions often require the use of specific reagents such as bromine, sulfonyl chlorides, and triazole precursors under controlled temperature and pH conditions . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2S2/c1-15-9(13-14-10(15)18)6-12-19(16,17)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJVXHQCXBVZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901123242
Record name 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338421-55-9
Record name 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Reactant of Route 2
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4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Reactant of Route 3
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4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Reactant of Route 4
4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Reactant of Route 5
4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Reactant of Route 6
4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

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